1-Naphthalen-2-ylsulfonylazepane

Beschreibung

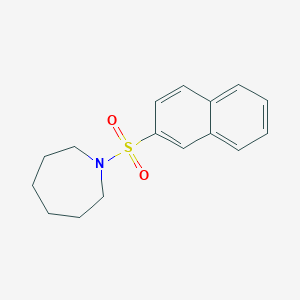

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylsulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMSHVKNHHWLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243112 | |

| Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324067-82-5 | |

| Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324067-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Naphthalen 2 Ylsulfonylazepane and Its Analogues

Retrosynthetic Analysis for the Naphthalen-2-ylsulfonylazepane Core Structure

A logical retrosynthetic analysis of 1-naphthalen-2-ylsulfonylazepane begins with the disconnection of the sulfonamide bond. This primary disconnection reveals two key building blocks: azepane and naphthalen-2-ylsulfonyl chloride. This approach simplifies the synthesis into two distinct and manageable challenges: the construction of the seven-membered azepane ring and the introduction of the naphthalen-2-ylsulfonyl group.

Construction of the Azepane Ring System

The synthesis of the azepane ring, a seven-membered saturated heterocycle, can be approached through various methodologies. One prominent strategy involves the ring expansion of more readily available piperidine (B6355638) derivatives. rsc.org For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org This method offers a powerful tool for controlling the stereochemistry of the final azepane product.

Another approach to functionalized azepanes involves the reductive amination of dicarbonyl compounds. For example, the iron-catalyzed reductive amination of ϖ-amino fatty acids can be employed for the preparation of azepanes. mdpi.com Furthermore, tandem reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, provide an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov The synthesis of functionalized azepanes can also be achieved from bicyclic halogenated aminocyclopropane derivatives, which undergo cyclopropane (B1198618) ring cleavage under reductive amination conditions to yield ring-expanded nitrogen-containing products. rsc.org

The table below summarizes various synthetic routes to the azepane ring system.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Piperidine derivatives | Various (e.g., Tiffeneau-Demjanov rearrangement) | Azepane derivatives | Stereoselective and regioselective ring expansion. rsc.org |

| ϖ-Amino fatty acids | Iron catalyst, Phenylsilane | Azepanes | Reductive amination and cyclization. mdpi.com |

| Functionalized allenynes | Cu(I) catalyst, Primary/secondary amines | Trifluoromethyl-substituted azepines | Tandem amination/cyclization. nih.gov |

| Bicyclic halogenated aminocyclopropanes | Reductive amination conditions | Functionalized azepanes | Ring expansion via cyclopropane cleavage. rsc.org |

Introduction of the Naphthalen-2-ylsulfonyl Moiety

The introduction of the naphthalen-2-ylsulfonyl group is most commonly achieved through the reaction of a primary or secondary amine with naphthalen-2-ylsulfonyl chloride. This sulfonyl chloride is a versatile and highly reactive intermediate. ontosight.ai It is typically synthesized by the reaction of 2-naphthalenesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. ontosight.aichemicalbook.com An alternative synthesis involves the reaction of sodium naphthalene (B1677914) sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. google.com

The sulfonylation reaction itself, where the naphthalen-2-ylsulfonyl chloride is coupled with the pre-formed azepane, is a standard and generally high-yielding transformation.

Modern Synthetic Methodologies for N-Sulfonylation of Cyclic Amines

The N-sulfonylation of cyclic amines, including azepane, is a cornerstone of sulfonamide synthesis. Modern methodologies focus on improving efficiency, selectivity, and sustainability.

Optimized Reaction Conditions and Catalytic Systems

Recent advancements in N-sulfonylation have explored a variety of catalysts and reaction conditions to optimize yields and reaction times. While traditional methods often rely on the use of a base in an appropriate solvent, newer protocols have introduced catalytic systems to enhance the reaction's efficiency. For instance, gold nanoparticles supported on ceria (CeO2) have been utilized in the one-step synthesis of various m-phenylenediamine (B132917) derivatives from cyclohexenone motifs and secondary amines, showcasing the power of modern catalytic systems in complex transformations. acs.org

The choice of solvent can also play a crucial role. Naphthalen-2-ylsulfonyl chloride is generally soluble in organic solvents like ether, acetone, and chloroform, but has limited solubility in water. solubilityofthings.com Therefore, non-aqueous solvent systems are typically preferred for sulfonylation reactions to ensure efficient dissolution and reactivity. solubilityofthings.com

The following table details optimized conditions for N-sulfonylation reactions.

| Catalyst/Reagent | Substrates | Solvent | Key Advantages |

| Au/CeO2 | Cyclohexenones, Secondary amines | Various | One-step synthesis, High selectivity. acs.org |

| Phase-transfer catalyst | Sodium naphthalene sulfonate, Thionyl chloride | Dichloromethane (B109758), Chloroform, or Carbon tetrachloride | High yield of sulfonyl chloride. google.com |

Chemo- and Regioselective Considerations in N-Sulfonylation

In the synthesis of complex molecules containing multiple reactive sites, chemo- and regioselectivity are of paramount importance. When a substrate contains multiple nucleophilic groups, such as a primary and a secondary amine, or an amine and a hydroxyl group, selective N-sulfonylation can be challenging. The inherent reactivity of the functional groups often dictates the outcome, with primary amines generally being more reactive than secondary amines.

The development of selective catalysts and protecting group strategies is crucial for achieving the desired chemo- and regioselectivity. For instance, in the synthesis of piperidine derivatives, chemoselective reduction of a pyridine (B92270) ring in the presence of an indole (B1671886) moiety has been demonstrated. mdpi.com Such principles of chemoselectivity can be applied to the N-sulfonylation of polyfunctional azepane derivatives.

Divergent Synthesis Approaches for Naphthalen-2-ylsulfonylazepane Derivatives

A divergent synthetic strategy allows for the generation of a library of structurally related compounds from a common intermediate. Starting from 1-naphthalen-2-ylsulfonylazepane, derivatives can be synthesized by functionalizing either the azepane ring or the naphthalene moiety.

Functionalization of the azepane ring can be achieved through various C-H activation and functionalization reactions. For example, the introduction of substituents at different positions on the azepane ring can lead to a diverse range of analogues with potentially different biological activities. The synthesis of functionalized azahelicenes, for instance, has been achieved by exploiting the presence of the nitrogen atom to direct functionalization on the carbon framework. encyclopedia.pub

On the other hand, the naphthalene ring can be functionalized through electrophilic aromatic substitution reactions. The sulfonyl group is a meta-directing deactivator, which would guide incoming electrophiles to the 5- and 8-positions of the naphthalene ring. However, the reactivity of the naphthalene system can be modulated by other substituents present on the ring. The synthesis of various naphthalene derivatives has been achieved through methods such as nitrogen-to-carbon transmutation of isoquinolines, offering novel routes to substituted naphthalenes.

The development of divergent synthetic routes is crucial for exploring the structure-activity relationships of 1-naphthalen-2-ylsulfonylazepane analogues in various applications.

Exploration of Substituent Effects on the Naphthalene Ring

Generally, the reaction proceeds via the nucleophilic attack of the secondary amine of the azepane ring on the electron-deficient sulfur atom of the naphthalenesulfonyl chloride. The reactivity of the sulfonyl chloride is a key determinant in the success of this transformation.

Key Research Findings:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups on the naphthalene ring increase the electrophilicity of the sulfonyl chloride. This enhanced reactivity can lead to faster reaction times and potentially higher yields, although it may also increase the likelihood of side reactions if not carefully controlled.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or alkyl groups can decrease the reactivity of the sulfonyl chloride. While this may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times), it can also offer greater selectivity in complex molecules with multiple nucleophilic sites.

Steric Hindrance: Bulky substituents near the sulfonyl chloride group can sterically hinder the approach of the azepane nucleophile, potentially leading to lower yields or requiring more drastic reaction conditions. The position of the substituent on the naphthalene ring is therefore a critical consideration in synthetic design.

| Naphthalene Substituent (R) | Expected Effect on Reactivity | Typical Reaction Conditions | Anticipated Yield Range |

|---|---|---|---|

| H | Baseline | Standard | Good to Excellent |

| 4-NO2 | Increased | Milder | Excellent |

| 6-OCH3 | Decreased | More Forcing | Moderate to Good |

| 1-Br | Steric Hindrance/Slightly Decreased | More Forcing | Moderate |

Modifications to the Azepane Ring and Side Chains

The synthesis of analogues of 1-Naphthalen-2-ylsulfonylazepane often involves modifications to the seven-membered azepane ring to explore structure-activity relationships. These modifications can range from the introduction of simple alkyl or aryl substituents to the construction of more complex fused or spirocyclic systems.

A common strategy for accessing substituted azepanes is through the ring expansion of smaller, more readily available heterocyclic precursors, such as piperidines. For instance, diastereomerically pure azepane derivatives can be prepared via piperidine ring expansion with excellent stereoselectivity and regioselectivity. walisongo.ac.idlibretexts.org Other approaches include the functionalization of pre-formed azepane rings or the de novo synthesis of the substituted azepane scaffold. The development of methods for the synthesis of functionalized azepanes is an active area of research, with techniques such as dearomative ring expansion of nitroarenes providing access to polysubstituted azepanes. libretexts.org

| Azepane Modification | Synthetic Strategy | Key Features | Representative Precursors |

|---|---|---|---|

| C-substitution (e.g., alkyl, aryl) | Ring expansion of substituted piperidines or de novo synthesis | Allows for fine-tuning of steric and electronic properties. | Substituted piperidinemethanols, functionalized amino aldehydes |

| Fused Rings (e.g., bicyclic azepanes) | Intramolecular cyclization reactions | Creates rigidified analogues to explore conformational effects. | Azepanes with pendant reactive groups |

| Spirocyclic Systems | Spirocyclization of appropriate precursors | Introduces a quaternary center and unique 3D topology. | Cyclic ketones and azepane-derived nucleophiles |

Stereoselective Synthesis of Chiral Azepane Analogues

The introduction of chirality into the azepane ring can have a profound impact on the biological activity of the resulting analogues. Consequently, the development of stereoselective synthetic methods for chiral azepanes is of paramount importance. Several strategies have been successfully employed to achieve high levels of stereocontrol.

One powerful approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids or carbohydrates. These enantiopure building blocks can be elaborated into chiral azepane derivatives through a series of stereocontrolled transformations. acs.orgnih.gov

Another effective strategy is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a key bond-forming reaction. For example, asymmetric hydrogenation or asymmetric alkylation of prochiral azepine precursors can provide access to enantioenriched azepanes. The stereoselective ring expansion of chiral 2-azanorbornan-3-yl methanols has also been shown to produce chiral bridged azepanes with high diastereoselectivity. acs.org Furthermore, the diastereoselective alkylation of chiral tetrazolo[1,5-a]azepines offers an alternative route to diastereomerically enriched azepanes. researchtrendsjournal.com

| Stereoselective Strategy | Description | Advantages | Example Precursor Type |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiopure starting materials from natural sources. | Predictable stereochemical outcome. | Amino acids, carbohydrates |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a key reaction. | High enantiomeric excesses can be achieved. | Prochiral azepines |

| Diastereoselective Ring Expansion | Stereocontrolled expansion of a smaller chiral ring system. | Excellent transfer of chirality. | Chiral 2-azanorbornan-3-yl methanols |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the substrate direct the stereochemical outcome of a reaction. | Can be highly effective for specific substrates. | Chiral tetrazolo[1,5-a]azepines |

Green Chemistry Principles in the Synthesis of 1-Naphthalen-2-ylsulfonylazepane

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical aspect of modern drug development, aiming to reduce the environmental impact of chemical processes. The synthesis of 1-Naphthalen-2-ylsulfonylazepane and its analogues can be made more sustainable through careful consideration of solvent choice, catalytic efficiency, atom economy, and waste minimization.

Solvent Selection and Catalytic Efficiency

Traditional sulfonamide syntheses often employ chlorinated solvents such as dichloromethane (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with environmental and health concerns. A key aspect of greening the synthesis of 1-Naphthalen-2-ylsulfonylazepane is the selection of more environmentally benign solvents.

Recent research has demonstrated the feasibility of conducting sulfonylation reactions in greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs). researchgate.net For instance, the use of switchable deep eutectic solvents has been shown to be effective for the synthesis of sulfonamides, offering high yields and easy product isolation. researchgate.net Microwave-assisted synthesis under solvent-free conditions represents another promising green approach, often leading to significantly reduced reaction times and waste generation. researchgate.netnih.govnih.gov

Improving catalytic efficiency is another cornerstone of green synthesis. While the reaction between a sulfonyl chloride and an amine can often proceed without a catalyst, the use of a catalyst can enable the reaction under milder conditions, reduce reaction times, and improve yields. Various catalysts, including metal oxides and Lewis acids, have been explored for sulfonylation reactions. rsc.org The development of highly active and recyclable catalysts is a key area of ongoing research.

| Solvent/Condition | Key Advantages | Typical Yields | Reaction Times |

|---|---|---|---|

| Dichloromethane (DCM) | Good solubility for reactants | Good to Excellent | Several hours |

| Water | Environmentally benign, low cost | Moderate to Good | Variable |

| Deep Eutectic Solvents (DESs) | Recyclable, low toxicity, high yields | Excellent | 2-12 hours |

| Microwave (Solvent-Free) | Rapid, reduced waste, high yields | Excellent | Minutes |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The traditional synthesis of sulfonamides from sulfonyl chlorides and amines has a reasonably good atom economy, with the main byproduct being hydrochloric acid (HCl), which is typically neutralized with a base.

Strategies to improve atom economy and minimize waste in the synthesis of 1-Naphthalen-2-ylsulfonylazepane and its analogues include:

One-Pot Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation.

Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric amounts minimizes waste.

Solvent Recycling: Implementing procedures to recover and reuse solvents can dramatically reduce the PMI of a process.

Alternative Reagents: Exploring alternative sulfonating agents to sulfonyl chlorides that may generate less hazardous byproducts.

| Green Metric | Definition | Ideal Value | Strategies for Improvement |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Design of addition and rearrangement reactions. |

| E-Factor | Mass of waste / Mass of product | 0 | Reduce solvent use, use catalytic reagents, minimize byproducts. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Solvent recycling, process optimization, use of concentrated reaction mixtures. |

Comprehensive Analytical Characterization Methodologies for 1 Naphthalen 2 Ylsulfonylazepane

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of a compound. By interacting with electromagnetic radiation, molecules generate unique spectral fingerprints that, when interpreted, reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For 1-Naphthalen-2-ylsulfonylazepane, both ¹H and ¹³C NMR would be required to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the protons of the azepane ring would likely appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The protons on the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms would be expected to show distinct chemical shifts due to their differing electronic environments. The seven protons of the naphthalene (B1677914) ring would resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns providing information about their relative positions on the bicyclic system.

A corresponding ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aliphatic carbons of the azepane ring from the aromatic carbons of the naphthalene moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Naphthalen-2-ylsulfonylazepane

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene-H | 7.0 - 8.5 |

| Azepane-H (adjacent to N) | 3.2 - 3.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Naphthalen-2-ylsulfonylazepane

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene-C | 120 - 140 |

| Azepane-C (adjacent to N) | 45 - 55 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of 1-Naphthalen-2-ylsulfonylazepane and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond, leading to the formation of characteristic naphthalenesulfonyl and azepane ions.

Table 3: Predicted Mass Spectrometry Data for 1-Naphthalen-2-ylsulfonylazepane

| Analysis | Predicted Value |

|---|---|

| Molecular Weight | ~305.4 g/mol |

| Key Fragment (m/z) | Naphthalene-SO₂⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 1-Naphthalen-2-ylsulfonylazepane, these techniques would confirm the presence of the key sulfonyl and aromatic groups.

The IR spectrum would be expected to show strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the azepane ring would be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the naphthalene moiety would be expected to produce strong signals in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for 1-Naphthalen-2-ylsulfonylazepane

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| S=O Stretch (asymmetric) | 1350 - 1300 | 1350 - 1300 |

| S=O Stretch (symmetric) | 1160 - 1120 | 1160 - 1120 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The naphthalene chromophore in 1-Naphthalen-2-ylsulfonylazepane would give rise to characteristic absorption maxima in the UV region. This technique is particularly useful for a preliminary assessment of purity, as the presence of impurities with different chromophores would alter the absorption spectrum. The absorbance at a specific wavelength can also be used for quantitative analysis if a calibration curve is established.

Chromatographic Methods for Purity Analysis and Quantification

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 1-Naphthalen-2-ylsulfonylazepane. A reverse-phase HPLC method would likely be developed, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a gradient elution to ensure good separation of components with varying polarities.

Method development would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength (typically set at one of the absorption maxima determined by UV-Vis spectroscopy). Subsequent validation of the method would be performed according to established guidelines to demonstrate its accuracy, precision, linearity, and robustness for the quantification of 1-Naphthalen-2-ylsulfonylazepane.

Table 5: Hypothetical HPLC Method Parameters for 1-Naphthalen-2-ylsulfonylazepane

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of 1-Naphthalen-2-ylsulfonylazepane synthesis, GC is instrumental in identifying and quantifying residual solvents and other volatile impurities that may be present in the final active pharmaceutical ingredient (API). The presence of such impurities, even at trace levels, can impact the safety and efficacy of the drug substance.

A hypothetical GC method for the analysis of volatile impurities in 1-Naphthalen-2-ylsulfonylazepane would typically involve a high-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) stationary phase, to effectively separate a wide range of organic solvents. The method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for a predefined list of potential solvents used in the manufacturing process.

Table 1: Hypothetical GC Parameters and Potential Volatile Impurities

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 50 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Potential Impurities | Methanol, Ethanol, Isopropanol, Acetone, Dichloromethane (B109758), Toluene, Heptane |

This table presents a hypothetical set of GC parameters for the analysis of volatile impurities. Actual parameters would be optimized based on the specific impurities of concern and the final synthetic route.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. usda.gov Its simplicity, speed, and low cost make it ideal for tracking the progress of the synthesis of 1-Naphthalen-2-ylsulfonylazepane from its starting materials. By spotting the reaction mixture alongside the starting materials and a reference standard of the product on a TLC plate, the consumption of reactants and the formation of the desired product can be visualized over time. tandfonline.comtaylorfrancis.com

A typical TLC method for monitoring the synthesis of 1-Naphthalen-2-ylsulfonylazepane would utilize silica (B1680970) gel plates as the stationary phase and a solvent system of appropriate polarity as the mobile phase. The choice of the mobile phase is critical for achieving good separation between the starting materials, intermediates, and the final product. Visualization of the spots can be achieved under UV light, and the use of staining reagents like fluorescamine (B152294) can enhance the detection of sulfonamides. usda.gov

Table 2: Illustrative TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm), Fluorescamine spray |

| Analyte | Reaction mixture, Starting Material 1, Starting Material 2, Product Reference |

| Observation | Disappearance of starting material spots and appearance of a new spot corresponding to the Rf of the product. |

This table provides an illustrative example of a TLC system. The optimal mobile phase composition would be determined experimentally to achieve an Rf value of approximately 0.3-0.5 for the product.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a complex molecule like 1-Naphthalen-2-ylsulfonylazepane, single-crystal X-ray diffraction can provide unambiguous information about its absolute stereochemistry, bond lengths, bond angles, and conformational preferences in the solid state. This information is crucial for understanding its structure-activity relationship.

While specific crystallographic data for 1-Naphthalen-2-ylsulfonylazepane is not publicly available, the general procedure would involve growing a single crystal of high quality, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of the structural model leads to a precise determination of the molecular geometry.

Table 3: General Parameters for X-ray Crystallographic Analysis

| Parameter | Description |

| Technique | Single-Crystal X-ray Diffraction |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Data Collection Temp | Typically 100 K to reduce thermal motion |

| Determined Parameters | Unit cell dimensions, Space group, Atomic coordinates, Bond lengths and angles, Torsional angles |

| Significance | Unambiguous determination of molecular structure and stereochemistry. |

This table outlines the general parameters involved in an X-ray crystallography experiment. The successful application of this technique is contingent on the ability to grow suitable single crystals of the compound.

Advanced Techniques for Trace Analysis and Metabolite Profiling of Naphthalen-2-ylsulfonylazepane in Complex Matrices

The analysis of a drug and its metabolites in biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the complexity of the sample and the low concentrations of the analytes. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and specificity. nih.govyoutube.com

For 1-Naphthalen-2-ylsulfonylazepane, an LC-MS/MS method would be developed to quantify the parent drug and identify its potential metabolites. The chromatographic separation would likely employ a reversed-phase column to separate the relatively nonpolar parent compound and its more polar metabolites. The mass spectrometer, operating in a mode such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), would provide highly selective and sensitive detection.

Metabolite identification involves searching for expected biotransformations, such as oxidation (hydroxylation), dealkylation, and conjugation with glucuronic acid or sulfate (B86663), which are common metabolic pathways for naphthalene-containing compounds. technologynetworks.com High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of potential metabolites, further aiding in their structural elucidation. nih.gov

Table 4: Representative LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Description |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| MS System | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Full scan for metabolite discovery, Product ion scan for structural elucidation, MRM for quantification |

| Potential Metabolites | Hydroxylated naphthalen-2-ylsulfonylazepane, N-dealkylated metabolites, Glucuronide and sulfate conjugates |

This table provides representative parameters for an LC-MS/MS method. The actual conditions and identified metabolites would be determined through in vitro and in vivo metabolism studies.

No Published Computational or Theoretical Investigations Found for 1-Naphthalen-2-ylsulfonylazepane

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the molecular properties of 1-Naphthalen-2-ylsulfonylazepane could be located. As a result, the generation of an article based on the provided outline is not possible at this time.

While research exists for other naphthalene derivatives and compounds containing sulfonyl or azepane moieties, the strict requirement to focus solely on "1-Naphthalen-2-ylsulfonylazepane" prevents the inclusion of information from these related but structurally distinct molecules. The provided outline necessitates detailed findings from specific types of computational analyses that are not available in the public domain for this compound.

Therefore, the following sections, as requested in the article outline, cannot be addressed:

Computational and Theoretical Investigations of 1 Naphthalen 2 Ylsulfonylazepane

Molecular Docking Studies with Potential Biological Targets (Hypothetical):

Ligand-Protein Interaction Profiling

Without any foundational research on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Should published research on the computational and theoretical investigations of 1-Naphthalen-2-ylsulfonylazepane become available in the future, an article adhering to the specified structure could be composed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that are crucial for a desired effect.

To develop a robust QSAR or SPR model for 1-Naphthalen-2-ylsulfonylazepane derivatives, a hypothetical library of analogues would first be generated. These derivatives could be designed by introducing various substituents at different positions on the naphthalene (B1677914) and azepane rings. The next critical step is the calculation of a wide array of molecular descriptors for each of these derivatives. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net

For a comprehensive analysis, these descriptors are typically categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include molecular weight, Kier & Hall connectivity indices, and Balaban's J index.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biolscigroup.usscholars.direct

Steric (3D) Descriptors: These descriptors are calculated from the 3D conformation of the molecule and describe its size and shape in three-dimensional space. Examples include molecular volume, surface area, and ovality.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the compound, such as its lipophilicity (logP) and aqueous solubility (logS). nih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. nih.gov This is often achieved through statistical techniques like genetic algorithms or stepwise multiple linear regression, which identify a subset of descriptors that have the highest correlation with the biological activity or property of interest. jchemlett.com

A hypothetical selection of key molecular descriptors for a series of 1-Naphthalen-2-ylsulfonylazepane derivatives is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for 1-Naphthalen-2-ylsulfonylazepane Derivatives

| Derivative | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Parent Compound | 317.42 | 3.8 | 54.4 | 3 |

| Derivative A (4-fluoro-naphthalen) | 335.41 | 4.1 | 54.4 | 3 |

| Derivative B (7-methoxy-naphthalen) | 347.45 | 3.7 | 63.6 | 4 |

| Derivative C (azepane-4-one) | 331.41 | 3.2 | 71.4 | 3 |

| Derivative D (4-chloro-7-methoxy-naphthalen) | 381.89 | 4.4 | 63.6 | 4 |

This table presents hypothetical data for illustrative purposes.

With a set of calculated descriptors and corresponding (hypothetical) biological activity data (e.g., IC₅₀ values for a particular enzyme), a predictive QSAR model can be developed. researchgate.net The goal is to create a mathematical equation that can accurately predict the activity of new, untested derivatives.

A common approach is to use multiple linear regression (MLR) to generate a linear model. For instance, a hypothetical QSAR equation for the inhibition of a target protein by 1-Naphthalen-2-ylsulfonylazepane derivatives might look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(Nrotb)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the training set of compounds.

logP is the logarithm of the partition coefficient.

PSA is the polar surface area.

Nrotb is the number of rotatable bonds.

The quality and predictive power of the developed model are assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the standard deviation. nih.gov An R² value close to 1 indicates a good fit of the model to the training data, while a high Q² value (typically > 0.5) suggests good predictive ability for new compounds. researchgate.net

In addition to linear models, more complex non-linear methods such as artificial neural networks (ANN) and support vector machines (SVM) can be employed to capture more intricate structure-activity relationships. nih.gov

In Silico ADMET Prediction and Drug Likeness Evaluation for Research Prioritization

Before committing significant resources to the synthesis and biological testing of new compounds, it is crucial to assess their potential to become viable drugs. In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate the pharmacokinetic and toxicity profiles of molecules. springernature.comnih.gov

For 1-Naphthalen-2-ylsulfonylazepane, a hypothetical ADMET profile can be generated using various computational models. These models predict a range of properties, including:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are evaluated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are made.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is assessed. nih.gov

Excretion: Properties like total clearance and renal organic cation transporter 2 (OCT2) substrate potential are predicted.

Toxicity: A range of potential toxicities are evaluated, including hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

Drug-likeness is another critical aspect, often evaluated using rules such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

A molecular weight of ≤ 500 g/mol .

A logP of ≤ 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A hypothetical in silico ADMET and drug-likeness evaluation for 1-Naphthalen-2-ylsulfonylazepane is presented in Table 2.

Table 2: Hypothetical In Silico ADMET and Drug-Likeness Profile of 1-Naphthalen-2-ylsulfonylazepane

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good intestinal permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB. |

| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

| Drug-Likeness |

This table presents hypothetical data for illustrative purposes.

The results from these in silico predictions are invaluable for prioritizing which derivatives of 1-Naphthalen-2-ylsulfonylazepane should be synthesized and subjected to further experimental investigation. By focusing on compounds with a favorable predicted ADMET profile and good drug-likeness, researchers can increase the efficiency and success rate of the drug discovery process.

No Biological and Biochemical Interaction Data Currently Available for 1-Naphthalen-2-ylsulfonylazepane

Despite a thorough search of scientific literature and databases, no published research was found detailing the biological and biochemical interactions of the chemical compound 1-Naphthalen-2-ylsulfonylazepane. Therefore, the generation of an article based on the requested detailed outline is not possible at this time.

The specific areas of investigation outlined, including in vitro screening for enzyme inhibition, cellular pathway interrogation in non-human cell lines, and mechanistic studies, require existing and accessible research data. The absence of such data for 1-Naphthalen-2-ylsulfonylazepane prevents a scientifically accurate and informative response that would adhere to the provided structure.

It is important to note that the lack of publicly available information does not definitively mean that no research has ever been conducted on this compound. Research may be ongoing, proprietary, or unpublished. However, without accessible data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the foundational data required to explore the biological and biochemical activities of 1-Naphthalen-2-ylsulfonylazepane as outlined.

Exploration of Biological and Biochemical Interactions of 1 Naphthalen 2 Ylsulfonylazepane

Cellular Pathway Interrogation in Model Cell Lines (Non-Human Origin)

Cell-Based Assays for Specific Biological Responses (e.g., Antiproliferative, Anti-inflammatory)

Cell-based assays are crucial for determining the biological effects of a compound on cellular functions in a physiologically relevant context. bioagilytix.com These assays can measure a variety of outcomes, including cell proliferation, cytotoxicity, and the modulation of inflammatory pathways. nih.govprotagene.comsvarlifescience.com

Antiproliferative Activity: Naphthalene (B1677914) derivatives are recognized for their potential as anticancer agents. nih.govnih.gov Compounds featuring a naphthalene ring have been shown to possess antiproliferative properties against various cancer cell lines. nih.gov For instance, a series of naphthalene-substituted triazole spirodienones were evaluated for their activity against human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and non-small cell lung carcinoma (A549) cell lines. nih.gov Similarly, naphthalene-substituted benzimidazole (B57391) derivatives have demonstrated potent antiproliferative effects against kidney (A498) and liver (HepG2) cancer cell lines. researchgate.net

One study on sulfanyltriazolylnaphthalenols found that certain derivatives exhibited significant anti-proliferative activity, with GI50 values (the concentration causing 50% growth inhibition) ranging from 2.72 to 13.1 µM across different cancer cell lines. researchgate.net Another study of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which share the sulfonamide linkage, identified compounds with high antiproliferative activity against breast cancer and neuroblastoma cells. nih.gov Given these precedents, 1-Naphthalen-2-ylsulfonylazepane would likely be screened against a panel of cancer cell lines to determine its antiproliferative potential.

A representative, hypothetical assay for 1-Naphthalen-2-ylsulfonylazepane might yield data similar to that observed for related structures, as shown in the interactive table below.

Hypothetical Antiproliferative Activity of 1-Naphthalen-2-ylsulfonylazepane

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | 15.5 |

| A549 | Lung Carcinoma | 22.8 |

| HepG2 | Hepatocellular Carcinoma | 18.2 |

| HeLa | Cervical Carcinoma | 25.1 |

Anti-inflammatory Activity: The naphthalene moiety is also a component of compounds investigated for anti-inflammatory properties. nih.govnih.gov Anti-inflammatory activity is often assessed by measuring a compound's ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines in cells, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Research on other naphthalene derivatives has shown potent, dose-dependent anti-inflammatory effects, sometimes comparable to standard drugs like naproxen. nih.gov Therefore, 1-Naphthalen-2-ylsulfonylazepane would be a candidate for evaluation in cell-based inflammation models. nih.gov

Preclinical Pharmacological Characterization in In Vitro Systems

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior. xenotech.com Key among these are assessments of metabolic stability and plasma protein binding.

Metabolic Stability Profiling in Liver Microsomes (e.g., Rat, Dog)

Metabolic stability is a critical parameter, as high rates of metabolism can lead to poor bioavailability and short duration of action. nih.gov This is typically evaluated using liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.govyoutube.commdpi.com The assay measures the rate at which the parent compound is depleted over time. springernature.com

Studies on various compounds, including other sulfonamides, show significant interspecies differences. For example, a compound might be rapidly metabolized in rat liver microsomes (RLM) but show moderate to low clearance in dog (DLM) and human liver microsomes (HLM). nih.gov In one study, a test compound, NHPPC, had 42.8% remaining after 60 minutes in RLM, but only 0.8% remaining in DLM. nih.gov Another compound, vesatolimod, was metabolized rapidly in RLM (T1/2 of 3.06 min) but moderately in DLM (T1/2 of 13.06 min). nih.gov Sulfonamides as a class are known to be susceptible to metabolism. evotec.com

Based on this, a typical metabolic stability profile for 1-Naphthalen-2-ylsulfonylazepane might look as follows:

Representative In Vitro Metabolic Stability Data

| Species | Microsome Type | T1/2 (min) | % Remaining (60 min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|---|

| Rat | RLM | 25 | 35.5 | 27.7 |

| Dog | DLM | 58 | 65.2 | 12.0 |

Plasma Stability and Protein Binding Assessment (Non-Human Plasma)

Plasma Stability: The stability of a compound in plasma is important, as instability can lead to rapid clearance before the drug can reach its target. domainex.co.uknih.gov This is particularly relevant for compounds with functional groups susceptible to hydrolysis by plasma enzymes, such as esters, amides, and sulfonamides. evotec.com The assay involves incubating the compound with plasma and measuring its concentration over time. domainex.co.ukdovepress.com A study on sulfonylhydrazone derivatives found that while some compounds were very stable after 60 minutes in rat plasma, others were highly unstable, with as little as 2.2% of the compound remaining. dovepress.com

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, governs the concentration of the free, unbound drug in circulation. wikipedia.orgyoutube.comyoutube.com It is the unbound fraction that is pharmacologically active and available for metabolism and excretion. wikipedia.org High protein binding can act as a reservoir, potentially prolonging the drug's half-life. wikipedia.orgyoutube.com The equilibrium dialysis method is commonly used to determine the percentage of a drug that is bound to plasma proteins. nih.govnih.gov A study of a potential PDE5 inhibitor, NHPPC, showed high protein binding across species, with values of 96.2% in rats and 99.6% in dogs. nih.gov Given the lipophilic nature of the naphthalene group, high plasma protein binding would be anticipated for 1-Naphthalen-2-ylsulfonylazepane.

Representative Plasma Characterization Data (Rat Plasma)

| Parameter | Value |

|---|---|

| Plasma Stability (% Remaining at 120 min) | 88% |

| Plasma Protein Binding (%) | 98.5% |

| Unbound Fraction (fu) | 1.5% |

Structure-Activity Relationship (SAR) Studies of 1-Naphthalen-2-ylsulfonylazepane Derivatives

SAR studies are essential for optimizing a lead compound by identifying which parts of the molecule are critical for its biological activity and selectivity. nih.govresearchgate.net This involves synthesizing and testing a series of derivatives with systematic modifications. nih.gov

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netmdpi.comscience.gov For a molecule like 1-Naphthalen-2-ylsulfonylazepane, the key features would likely include:

The Naphthalene Ring: This large, hydrophobic group often engages in hydrophobic or π-π stacking interactions within a receptor's binding pocket. nih.gov Its position and substitution pattern are typically critical. SAR studies on naphthalimide derivatives show that substitutions on the naphthalene ring significantly influence anticancer activity. nih.govresearchgate.net

The Sulfonamide Linker: This group is a common hydrogen bond acceptor and can be crucial for anchoring the ligand to the target protein. nih.gov

The Azepane Ring: This seven-membered saturated ring provides a three-dimensional scaffold and its substituents can explore different regions of the binding site. In studies of naphthalenesulfonamides as kinase inhibitors, the nature and length of an alkyl chain attached to the sulfonamide were critical for activity. nih.gov For example, modifying the alkyl chain length could switch the primary mechanism of action from calmodulin antagonism to direct enzyme inhibition. nih.gov

Elucidation of Structural Determinants for Selectivity

Selectivity is the ability of a drug to interact with a specific target over others, which is crucial for minimizing off-target effects. nih.gov Structural determinants for selectivity are subtle differences in a molecule that exploit minor variations in the binding sites of different proteins. nih.govnih.gov

For 1-Naphthalen-2-ylsulfonylazepane derivatives, selectivity could be influenced by:

Substitution on the Naphthalene Ring: Adding substituents (e.g., chloro, methoxy (B1213986) groups) at different positions on the naphthalene ring can alter electronic properties and create new interactions, favoring binding to one target over another. In a study of xanthone (B1684191) benzenesulfonamides, adding a chlorine atom to the xanthone ring generally increased antiproliferative activity. nih.gov

Modification of the Azepane Ring: Altering the size of the cycloalkylamine ring (e.g., from piperidine (B6355638) to azepane) or adding substituents to it can probe the shape and character of the binding pocket. This can be a powerful strategy for achieving selectivity, as different target proteins will have differently shaped pockets.

Stereochemistry: If chiral centers are introduced into the molecule, the different enantiomers may exhibit significantly different affinities and selectivities for a target.

By systematically modifying these structural elements, researchers can map the binding site and fine-tune the molecule to achieve both high potency and the desired selectivity profile. nih.gov

In Vivo Proof-of-Concept Studies in Animal Models (Focus on Biological System Engagement)

No in vivo studies on 1-Naphthalen-2-ylsulfonylazepane have been identified in the available scientific literature.

There is no available data from in vivo studies demonstrating the engagement of 1-Naphthalen-2-ylsulfonylazepane with specific biological targets in animal tissues.

No research has been published detailing the investigation of 1-Naphthalen-2-ylsulfonylazepane in any animal disease models. Consequently, there are no mechanistic insights into its potential biological responses in conditions such as inflammation, cancer, or neurological disorders.

Future Directions and Uncharted Territories in 1 Naphthalen 2 Ylsulfonylazepane Research

Design and Synthesis of Advanced Naphthalen-2-ylsulfonylazepane Conjugates

A significant frontier in medicinal chemistry involves the creation of molecular conjugates, where a core scaffold is linked to other functional molecules to enhance or introduce new properties. For 1-Naphthalen-2-ylsulfonylazepane, this strategy offers a pathway to create highly specialized chemical tools. Future synthetic efforts could focus on creating conjugates that integrate the naphthalenesulfonylazepane core with moieties for imaging, targeted delivery, or enhanced bioactivity.

For instance, the naphthalene (B1677914) group itself is a fluorophore, but its properties can be expanded upon. Researchers have successfully synthesized conjugates combining naphthalene units with other photochromic components like spiropyrans. nih.gov While these specific efforts noted that covalent linkage could sometimes hinder photoisomerization, they underscore the principle of creating photoswitchable molecules. nih.gov A more promising avenue may lie in conjugating the 1-Naphthalen-2-ylsulfonylazepane scaffold with advanced photosensitizers or boron clusters, such as carboranes. nih.govrsc.org Such conjugates could find applications in dual-modality therapies like Boron Neutron Capture Therapy (BNCT) and Photodynamic Therapy (PDT). rsc.org

| Conjugate Type | Potential Added Functionality | Rationale |

| Fluorescent Dye Conjugate | Enhanced cellular imaging | Attaching a bright, stable fluorophore to the azepane ring for high-resolution microscopy. |

| Photosensitizer Conjugate | Photodynamic therapy applications | Linking to a molecule that generates reactive oxygen species upon light activation to induce localized cell death. |

| Biotin Conjugate | Affinity-based pulldown assays | Enabling the isolation and identification of protein binding partners. |

| Targeting Ligand Conjugate | Cell-specific delivery | Appending a molecule (e.g., folate, RGD peptide) that binds to receptors overexpressed on specific cell types, such as cancer cells. |

These synthetic endeavors will require versatile chemical strategies that allow for precise attachment of the desired functional group without compromising the core structure's intrinsic activity.

Application of Chemoproteomics for Unbiased Target Identification

A fundamental question for any bioactive compound is identifying its molecular target(s) within the cell. Chemoproteomics has emerged as a powerful discipline for answering this question on a proteome-wide scale. nih.gov This approach uses chemical probes to map the direct interactions of a small molecule in a complex biological system, such as a living cell. researchgate.net

Future research on 1-Naphthalen-2-ylsulfonylazepane should prioritize its development into a chemical proteomics probe. The sulfonyl group is particularly amenable to this strategy. Recent advancements have highlighted the utility of electrophilic sulfonyl-triazoles and sulfonyl fluorides, which can form covalent bonds with nucleophilic residues like tyrosine and lysine (B10760008) on proteins. rsc.orgresearchgate.netnih.gov By modifying the 1-Naphthalen-2-ylsulfonylazepane structure to include a reactive warhead and a clickable handle (e.g., an alkyne or azide), researchers can create a probe for activity-based protein profiling (ABPP). researchgate.net

The process would involve:

Synthesizing a probe version of 1-Naphthalen-2-ylsulfonylazepane.

Incubating the probe with live cells or cell lysates.

Utilizing "click chemistry" to attach a reporter tag, such as biotin, to the probe-protein complexes. researchgate.net

Enriching the biotin-tagged proteins and identifying them using quantitative mass spectrometry. nih.govnih.gov

This unbiased approach would not only reveal the primary protein targets but also potential off-target interactions, providing a comprehensive understanding of the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

For 1-Naphthalen-2-ylsulfonylazepane, AI/ML offers several exciting future possibilities:

De Novo Design: Generative AI models can be trained on existing libraries of bioactive molecules to design novel derivatives of the naphthalenesulfonylazepane scaffold with predicted improvements in potency, selectivity, or metabolic stability. pharmaceutical-technology.com

Property Prediction: ML models can be developed to predict key pharmaceutical properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), for virtual libraries of derivatives before committing to costly synthesis. mdpi.com

Synthesis Optimization: AI can analyze known chemical reactions to propose the most efficient and sustainable synthetic pathways for producing new analogues. mdpi.com

Formulation Design: Advanced ML tools can predict the solubility and stability of a drug candidate in various formulation mixtures, accelerating the development of effective delivery systems. schrodinger.com

By integrating these computational tools, researchers can rapidly explore a vast chemical space around the core scaffold, prioritizing the synthesis of compounds with the highest probability of success.

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design novel derivatives with enhanced bioactivity. | Accelerates the discovery of lead compounds by exploring virtual chemical space efficiently. pharmaceutical-technology.com |

| Predictive ADMET Models | Forecast pharmacokinetic and toxicity profiles. | Reduces late-stage failures by filtering out compounds with undesirable properties early in the process. mdpi.com |

| Retrosynthesis Algorithms | Propose optimal and sustainable synthetic routes. | Lowers manufacturing costs and environmental impact. mdpi.com |

| Formulation ML | Predict solubility and stability in delivery systems. | Speeds up the development of viable drug formulations. schrodinger.com |

Development of 1-Naphthalen-2-ylsulfonylazepane as a Chemical Probe for Fundamental Biological Research

Beyond any direct therapeutic potential, small molecules are invaluable as chemical probes to dissect biological pathways. nih.gov A high-quality chemical probe is a selective modulator of a specific protein's function, allowing researchers to study its role in cells or organisms. youtube.com The key attributes of an ideal chemical probe are high potency, proven selectivity across the proteome, and a well-elucidated on-target mechanism of action. nih.govchemicalprobes.org

A critical future direction is the rigorous characterization of 1-Naphthalen-2-ylsulfonylazepane to determine its suitability as a chemical probe. This effort is contingent on the successful identification of its biological target, as described in section 6.2. Once a target is known, research must focus on:

Confirming On-Target Engagement: Demonstrating that the compound directly binds to and modulates the activity of its intended target in cellular systems.

Assessing Selectivity: Profiling the compound against a broad panel of related proteins (e.g., a kinome scan if the target is a kinase) to ensure it does not have significant off-target activities that could confound experimental results. nih.gov

Establishing a Structure-Activity Relationship (SAR): Synthesizing and testing analogues, including a structurally similar but biologically inactive negative control, to prove that the observed biological effects are due to the specific on-target interaction. chemicalprobes.org

If 1-Naphthalen-2-ylsulfonylazepane meets these stringent criteria, it could become a valuable tool for the wider biological community to investigate the function of its target protein with temporal control that is complementary to genetic methods like CRISPR or RNAi. nih.gov

Opportunities for Collaborative Multidisciplinary Research on Naphthalen-2-ylsulfonylazepane Chemistry and Biology

Advancing the research on 1-Naphthalen-2-ylsulfonylazepane from a simple chemical entity to a validated biological tool or therapeutic lead is an undertaking that spans multiple scientific disciplines. Future success will depend on fostering robust collaborations between experts in different fields.

The necessary research landscape inherently connects:

Medicinal and Synthetic Chemists: To design and create novel conjugates and derivatives, and to optimize synthetic routes. nih.gov

Chemical Biologists and Proteomics Experts: To develop and apply chemoproteomic probes for target identification and validation. nih.govrsc.org

Computational Scientists and AI/ML Specialists: To build predictive models for derivative design and property profiling. nih.gov

Pharmacologists and Cell Biologists: To characterize the biological activity, mechanism of action, and therapeutic potential of the compounds in cellular and animal models.

Such a multidisciplinary approach ensures that challenges are addressed from multiple perspectives, accelerating the translation of basic chemical discoveries into impactful biological knowledge and potential applications. This collaborative ecosystem is essential for navigating the complexities of modern chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 1-Naphthalen-2-ylsulfonylazepane in academic research?

- Methodological Answer : Synthesis typically involves sulfonylation of azepane using naphthalene-2-sulfonyl chloride under anhydrous conditions. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D spectra), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Solubility studies in polar/non-polar solvents (e.g., DMSO, water, ethanol) should follow OECD guidelines for physicochemical profiling .

Q. What protocols are recommended for toxicological assessment of 1-Naphthalen-2-ylsulfonylazepane in preclinical studies?

- Methodological Answer : Follow the inclusion criteria outlined in Table B-1 (), focusing on systemic effects (hepatic, renal, respiratory) across exposure routes (oral, inhalation, dermal). Use laboratory mammals (e.g., rodents) with dose-ranging studies (acute and subchronic). Data collection should align with Step 3 of : extract endpoints like organ weight changes, histopathology, and biomarkers (e.g., ALT for liver function). Include negative controls and statistical power analysis to ensure reproducibility .

Q. How should researchers design experiments to evaluate the solubility and stability of 1-Naphthalen-2-ylsulfonylazepane?

- Methodological Answer : Use pre-experimental designs () to test solubility in varied pH buffers (1–13) and temperatures (4–37°C). Stability studies require HPLC-UV or LC-MS to monitor degradation products under accelerated conditions (e.g., 40°C/75% humidity). Apply regression analysis () to model shelf-life predictions. Validate results against ICH guidelines for forced degradation .

Q. What analytical techniques are critical for assessing the purity of 1-Naphthalen-2-ylsulfonylazepane?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) methods. HPLC with a C18 column and UV detection (λ=254 nm) quantifies impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms. Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometric purity. Reference standard calibration curves must meet R² >0.99 criteria .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data for 1-Naphthalen-2-ylsulfonylazepane across different experimental models?

- Step 2 : Perform a literature search with inclusion criteria (species, exposure routes, outcomes).

- Step 5 : Assess risk of bias (e.g., blinding, randomization).

- Step 6 : Rate confidence via GRADE criteria (dose-response consistency, study limitations).

- Step 8 : Integrate evidence using meta-analysis to resolve contradictions (e.g., species-specific metabolic differences) .

Q. What factorial design approaches optimize the synthesis of 1-Naphthalen-2-ylsulfonylazepane under varying reaction conditions?

- Methodological Answer : Use a 2³ factorial design () to test variables: temperature (25–60°C), catalyst loading (0.1–1.0 mol%), and reaction time (2–24 hours). Apply ANOVA to identify significant factors. Orthogonal design () can minimize experimental runs while maximizing yield data. Response surface methodology (RSM) refines optimal conditions .

Q. How can theoretical frameworks guide mechanistic studies of 1-Naphthalen-2-ylsulfonylazepane’s biological activity?

- Methodological Answer : Link research to conceptual frameworks ():

- Density Functional Theory (DFT) : Predict electronic properties (e.g., sulfonyl group reactivity) to explain enzyme inhibition.

- Pharmacophore Modeling : Map structural features to biological targets (e.g., cytochrome P450 isoforms).

Validate hypotheses via in vitro assays (e.g., enzyme kinetics) and correlate with computational data .

Q. What methodologies evaluate systemic effects of 1-Naphthalen-2-ylsulfonylazepane across different exposure routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.